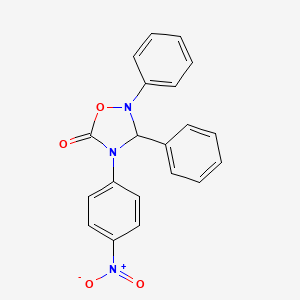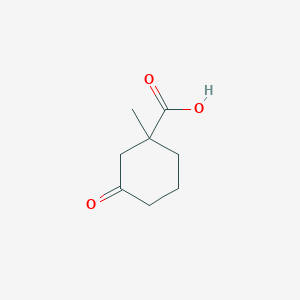
1-Methyl-3-oxocyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-oxocyclohexanecarboxylic acid is an organic compound with the molecular formula C8H12O3 It is a cyclic keto acid, characterized by a cyclohexane ring substituted with a methyl group, a keto group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-oxocyclohexanecarboxylic acid can be synthesized starting from 2-acetoxy-1,4-ethoxycarbonylcyclohex-1-ene . The synthesis involves several steps, including the formation of the cyclohexane ring, introduction of the keto group, and subsequent functionalization to introduce the carboxylic acid group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or nucleophiles, can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Methyl-3-oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmacological agent, particularly in the development of new drugs, is ongoing.
Industry: It can be used in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-3-oxocyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The keto and carboxylic acid groups play crucial roles in these interactions, potentially binding to enzymes or receptors and influencing biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Similar in structure but lacks the keto group.
3-Methyl-1-cyclohexanecarboxylic acid: Similar but with a different substitution pattern.
Uniqueness: 1-Methyl-3-oxocyclohexanecarboxylic acid is unique due to the presence of both a keto group and a carboxylic acid group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
62733-86-2 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-methyl-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11)4-2-3-6(9)5-8/h2-5H2,1H3,(H,10,11) |
InChI Key |
DTHOYTSHAJQOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-](/img/structure/B14519096.png)


![4-Chloro-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14519108.png)
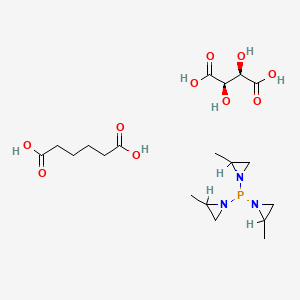
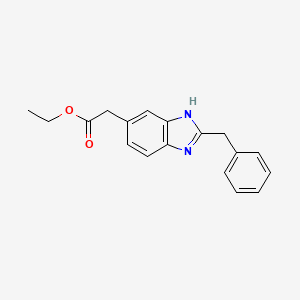

![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one](/img/structure/B14519133.png)
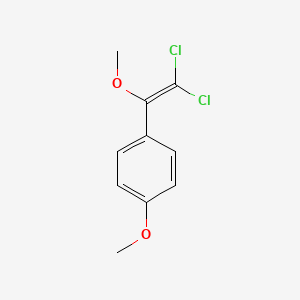
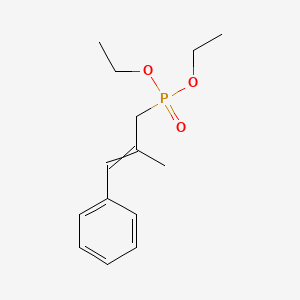
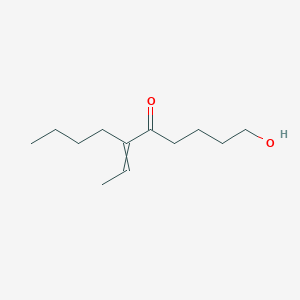

![4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline](/img/structure/B14519169.png)
